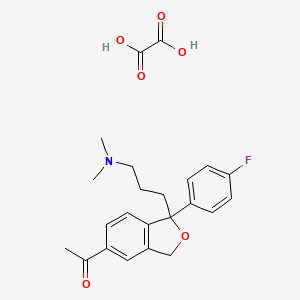

Acetyl Citalopram Oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acetyl Citalopram Oxalate is a derivative of the well-known antidepressant drug, escitalopram oxalate. Escitalopram is a selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of major depressive disorder and generalized anxiety disorder . This compound is a modified form of escitalopram, designed to enhance its pharmacological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

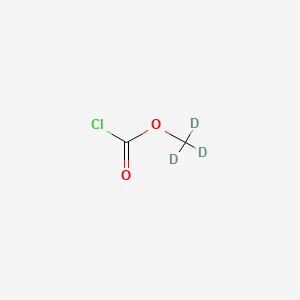

The synthesis of Acetyl Citalopram Oxalate involves several steps, starting from the intermediate S-diol. The process typically includes the following steps :

Dissolution and Neutralization: D-toluoyl tartrate of S-diol is dissolved in water, and sodium hydroxide is used for neutralization to obtain free S-diol.

Ring Closure Reaction: The temperature is controlled between 0 to 10°C, and paratoluensulfonyl chloride is added. An inorganic alkaline solution is then dripped, and the ring closure reaction is carried out for 2 to 4 hours.

pH Regulation and Extraction: After the reaction, the pH is adjusted to 12 to 13, followed by extraction, water washing, and liquid separation.

Salt Formation: Oxalic acid is added for salt formation, followed by temperature reduction, filtering, and drying to obtain the final product.

Industrial Production Methods

The industrial production of this compound follows similar steps but on a larger scale. The process is designed to be environmentally friendly, with high yields and minimal byproducts .

Analyse Des Réactions Chimiques

Types of Reactions

Acetyl Citalopram Oxalate undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution Reagents: Such as halogens (Cl₂, Br₂) and nucleophiles (OH⁻, NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Applications De Recherche Scientifique

Acetyl Citalopram Oxalate has a wide range of scientific research applications, including :

Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methods.

Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.

Medicine: Explored for its antidepressant and anxiolytic effects, as well as its potential use in treating other psychiatric disorders.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.

Mécanisme D'action

The mechanism of action of Acetyl Citalopram Oxalate is similar to that of escitalopram. It primarily works by inhibiting the reuptake of serotonin (5-HT) in the central nervous system, thereby increasing the concentration of serotonin in the synaptic cleft . This potentiation of serotonergic activity is believed to contribute to its antidepressant and anxiolytic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Citalopram: A racemic mixture of R- and S-enantiomers, less potent than escitalopram.

Escitalopram: The S-enantiomer of citalopram, more potent and selective.

Fluoxetine: Another SSRI, known for its longer half-life and different side effect profile.

Sertraline: An SSRI with a different chemical structure but similar mechanism of action.

Uniqueness

Acetyl Citalopram Oxalate is unique due to its modified structure, which may offer enhanced pharmacological properties compared to its parent compound, escitalopram. This modification can potentially lead to improved efficacy, reduced side effects, and better patient compliance.

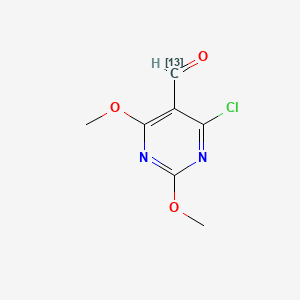

Propriétés

IUPAC Name |

1-[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]ethanone;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FNO2.C2H2O4/c1-15(24)16-5-10-20-17(13-16)14-25-21(20,11-4-12-23(2)3)18-6-8-19(22)9-7-18;3-1(4)2(5)6/h5-10,13H,4,11-12,14H2,1-3H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKLHBUGFZIUMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C(OC2)(CCCN(C)C)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FNO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B586630.png)

![4H-Pyrrolo[3,2,1-ij]quinoline-4,6(5H)-dione, 5-butyl-5-chloro-1,2-dihydro-](/img/new.no-structure.jpg)